molecular formula C14H16N2O4 B7582128 N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide

N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B7582128
M. Wt: 276.29 g/mol
InChI Key: MJOIVILTBDMIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A is not fully understood, but it is believed to modulate the activity of transcription factors such as NF-κB and Nrf2. These transcription factors play a critical role in regulating the expression of genes involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates the Nrf2 pathway, which plays a critical role in protecting cells from oxidative stress. In addition, it has been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A in lab experiments is its high potency and specificity. It has been shown to have minimal off-target effects and is well-tolerated in animal studies. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A. One area of interest is its potential in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and may have potential in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in developing more potent analogs of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A involves the reaction of 2,6-piperidinedione with 4-methylphenoxyacetic acid in the presence of a coupling reagent. The resulting product is a white crystalline solid with a molecular weight of 312.34 g/mol.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. In addition, it has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-2-4-10(5-3-9)20-8-13(18)15-11-6-7-12(17)16-14(11)19/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOIVILTBDMIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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